molecular formula C11H12N2O3 B1323049 2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid CAS No. 492445-92-8

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid

Cat. No. B1323049
CAS RN: 492445-92-8
M. Wt: 220.22 g/mol
InChI Key: SAUIBPUGJQBOSH-UHFFFAOYSA-N
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Description

“2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid” is an organic compound with the chemical formula C11H12N2O3 . It has a molecular weight of 220.23 g/mol . It is a solid substance at room temperature .


Molecular Structure Analysis

The linear structure formula for this compound is C11H12N2O3 . Further details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound should be dry and at room temperature .

Scientific Research Applications

Pharmaceutical Research

This compound, with the CAS number 492445-92-8, is being explored for its potential pharmaceutical applications. Its structure suggests it could be useful in the synthesis of various pharmacologically active molecules. The presence of the imidazolidinone moiety is particularly interesting as it is found in many biologically active compounds that have central nervous system (CNS) activity .

Chemical Synthesis

As a building block in chemical synthesis, this compound’s reactive acetic acid group allows for the creation of a wide range of derivatives. This versatility makes it valuable for synthesizing new compounds for testing in various chemical domains .

Life Sciences

The compound’s potential biological activity makes it a candidate for life science research, particularly in studying cell signaling pathways. Its ability to cross cell membranes due to the presence of the phenyl group could be leveraged in designing probes or inhibitors for cellular processes .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)7-8-1-3-9(4-2-8)13-6-5-12-11(13)16/h1-4H,5-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUIBPUGJQBOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631057
Record name [4-(2-Oxoimidazolidin-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Oxoimidazolidin-1-yl)phenyl)acetic acid

CAS RN

492445-92-8
Record name [4-(2-Oxoimidazolidin-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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